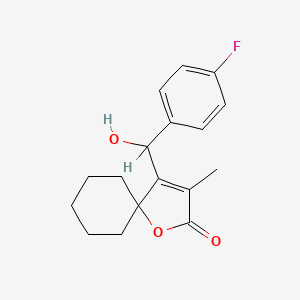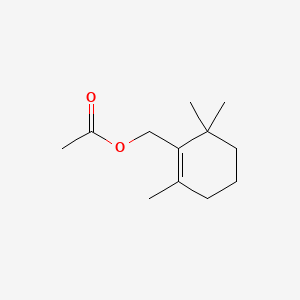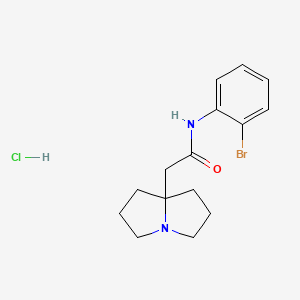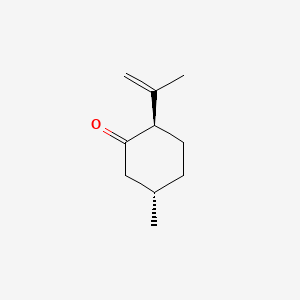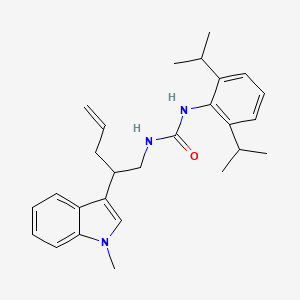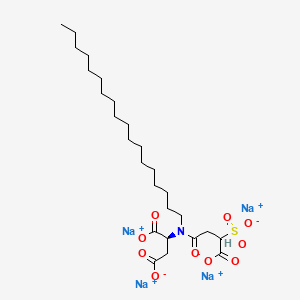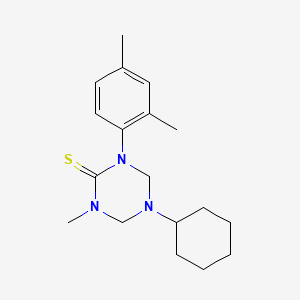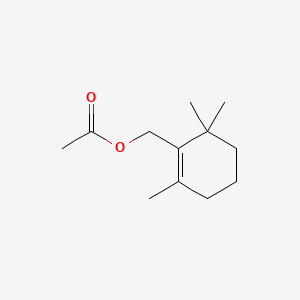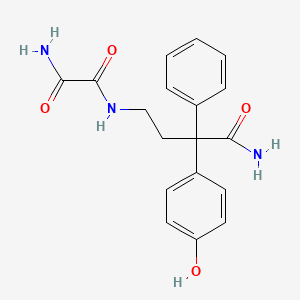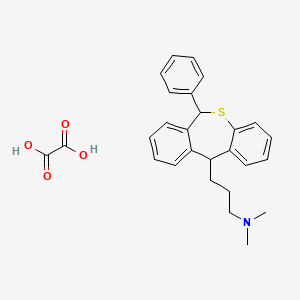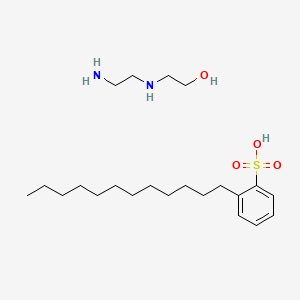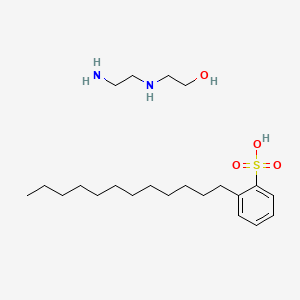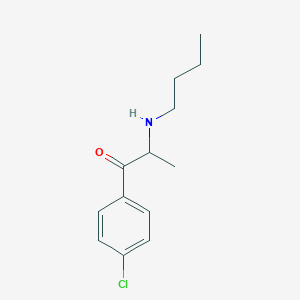
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutylcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. It is known for its psychoactive properties and has been studied for its potential effects and applications in various fields. The compound’s chemical structure includes a butyl group attached to the nitrogen atom and a chlorine atom attached to the phenyl ring, making it distinct from other cathinones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutylcathinone typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-chlorobutylcathinone.
Industrial Production Methods
Industrial production of 4-Chlorobutylcathinone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the condensation and reduction reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
化学反应分析
Types of Reactions
4-Chlorobutylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to its psychoactive nature.
Industry: Utilized in the synthesis of other chemical compounds and as a research chemical.
作用机制
The mechanism of action of 4-Chlorobutylcathinone involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects. The compound’s molecular targets include the transporters for these neurotransmitters, which are crucial for its psychoactive effects.
相似化合物的比较
4-Chlorobutylcathinone is compared with other synthetic cathinones such as:
Mephedrone (4-methylmethcathinone): Known for its stimulant and empathogenic effects.
Methylone (3,4-methylenedioxy-N-methylcathinone): Similar to mephedrone but with additional entactogenic properties.
Methcathinone (ephedrone): A potent stimulant with a simpler structure.
Uniqueness
4-Chlorobutylcathinone is unique due to the presence of the butyl group and chlorine atom, which influence its pharmacological properties and metabolic pathways, distinguishing it from other cathinones.
属性
CAS 编号 |
1225621-71-5 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
2-(butylamino)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11/h5-8,10,15H,3-4,9H2,1-2H3 |
InChI 键 |
FMDPVFRFGCOFKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



